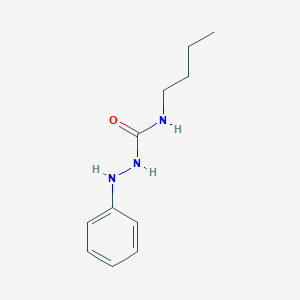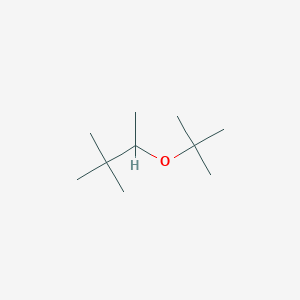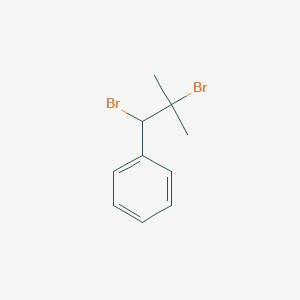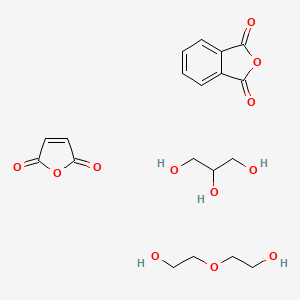
2-Benzofuran-1,3-dione;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;propane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2,3-propanetriol is a complex polymeric compound. This compound is part of the family of unsaturated polyester resins, which are known for their versatility and wide range of applications in various industries. The unique structure of this polymer allows it to exhibit properties that are beneficial in the production of high-performance materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2,3-propanetriol typically involves a polycondensation reaction. The key reactants include 1,3-isobenzofurandione (phthalic anhydride), 2,5-furandione (maleic anhydride), 2,2’-oxybis[ethanol] (diethylene glycol), and 1,2,3-propanetriol (glycerol). These reactants are heated together under specific conditions to facilitate the formation of the polymer chain.
Industrial Production Methods
In an industrial setting, the production of this polymer involves the use of large-scale reactors where the reactants are combined and heated to the required temperature. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The resulting polymer is then purified and processed into the desired form, such as sheets, films, or molded parts.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2,3-propanetriol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that can enhance its properties.
Reduction: Reduction reactions can be used to modify the polymer’s structure and improve its performance in certain applications.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups within the polymer chain are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while substitution reactions can result in the incorporation of different functional groups into the polymer chain.
Aplicaciones Científicas De Investigación
1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2,3-propanetriol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its ability to form stable and controlled-release matrices.
Industry: Applied in the production of high-performance coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism by which 1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2,3-propanetriol exerts its effects is primarily through its ability to form strong, stable polymer chains. The molecular targets and pathways involved include:
Cross-linking: The polymer can form cross-linked networks that enhance its mechanical properties and stability.
Hydrogen Bonding: The presence of hydroxyl groups allows for hydrogen bonding, which contributes to the polymer’s strength and durability.
Intermolecular Interactions: The polymer’s structure allows for various intermolecular interactions that improve its performance in different applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Isobenzofurandione, polymer with 1,2-ethanediol and 2,5-furandione: Another unsaturated polyester resin with similar properties but different reactants.
1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2-propanediol: A closely related polymer with slight variations in the reactants used.
Uniqueness
1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2,3-propanetriol is unique due to its specific combination of reactants, which imparts distinct properties such as enhanced flexibility, improved thermal stability, and superior mechanical strength. These characteristics make it particularly suitable for applications requiring high-performance materials.
Propiedades
Número CAS |
34540-93-7 |
|---|---|
Fórmula molecular |
C19H24O12 |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
2-benzofuran-1,3-dione;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;propane-1,2,3-triol |
InChI |
InChI=1S/C8H4O3.C4H2O3.C4H10O3.C3H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6;4-1-3(6)2-5/h1-4H;1-2H;5-6H,1-4H2;3-6H,1-2H2 |
Clave InChI |
OSZZMXKOSUORIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(COCCO)O.C(C(CO)O)O |
Números CAS relacionados |
34540-93-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


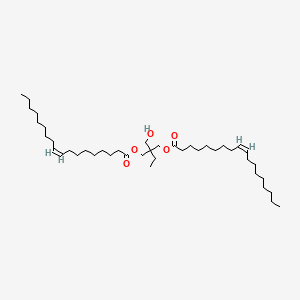
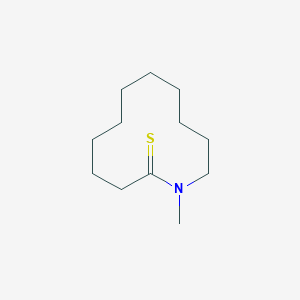
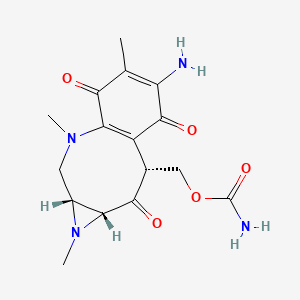
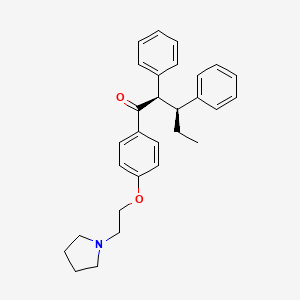
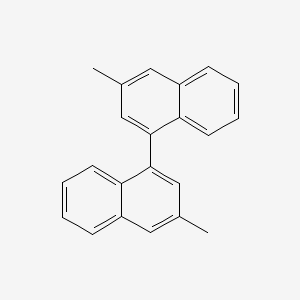

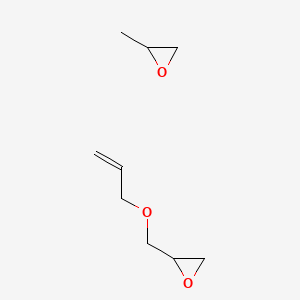
![[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14691895.png)
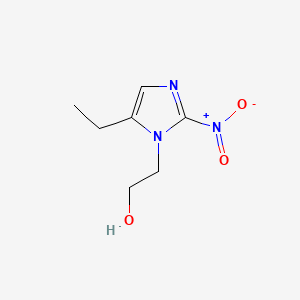
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)

